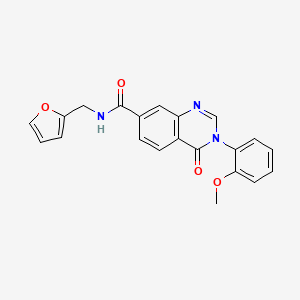

N-(furan-2-ylmethyl)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Description

N-(furan-2-ylmethyl)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a quinazoline derivative characterized by a 3,4-dihydroquinazolin-4-one core. Key structural features include:

- Position 3: A 2-methoxyphenyl substituent, contributing electron-donating effects via the methoxy group.

- Position 7: A carboxamide group linked to a furan-2-ylmethyl moiety, introducing a heteroaromatic ring system.

- Position 4: A ketone group, forming the 4-oxo-3,4-dihydroquinazoline scaffold.

Quinazoline derivatives are pharmacologically significant, often exhibiting kinase inhibition, anticancer, and antimicrobial activities .

Properties

Molecular Formula |

C21H17N3O4 |

|---|---|

Molecular Weight |

375.4 g/mol |

IUPAC Name |

N-(furan-2-ylmethyl)-3-(2-methoxyphenyl)-4-oxoquinazoline-7-carboxamide |

InChI |

InChI=1S/C21H17N3O4/c1-27-19-7-3-2-6-18(19)24-13-23-17-11-14(8-9-16(17)21(24)26)20(25)22-12-15-5-4-10-28-15/h2-11,13H,12H2,1H3,(H,22,25) |

InChI Key |

CZTZWORXEGMQRC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1N2C=NC3=C(C2=O)C=CC(=C3)C(=O)NCC4=CC=CO4 |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Anthranilic Acid Derivatives

Cyclocondensation reactions between anthranilic acid derivatives and aldehydes or ketones represent a classical approach. For example, heating dimethyl aminoterephthalate with benzamidine hydrochloride in 2-methoxyethanol at 130°C generates the quinazolin-4-one core. This method requires acidic conditions and prolonged heating to facilitate ring closure.

Thioamide-Mediated Cyclization

Alternative routes involve thioamide intermediates, where anthranilic acid derivatives react with thioureas or isothiocyanates. For instance, treatment of 2-aminoterephthalic acid with ammonium isothiocyanate forms a thioamide intermediate, which undergoes cyclization upon heating to yield the quinazoline skeleton. This method offers flexibility for introducing sulfur-containing substituents at the C2 position.

Stepwise Synthesis of N-(furan-2-ylmethyl)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Synthesis of 7-Carboxyquinazolin-4-one Intermediate

The synthesis begins with the preparation of 7-nitroquinazolin-4-one (7a ), achieved by cyclizing dimethyl aminoterephthalate (6 ) with benzamidine hydrochloride in 2-methoxyethanol at 130°C. Subsequent hydrolysis of the nitro group using catalytic hydrogenation or acidic conditions yields 7-carboxyquinazolin-4-one (15 ).

Coupling with Furan-2-ylmethylamine

The final step involves coupling the carboxylic acid intermediate (16 ) with furan-2-ylmethylamine. This is achieved using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF, yielding the target carboxamide.

Optimization of Reaction Conditions

Temperature and Solvent Effects

Catalytic Systems

-

Acid catalysts (e.g., p-toluenesulfonic acid) improve cyclization efficiency.

-

Metal-free conditions are preferred for thioamide cyclization to avoid side reactions.

Purification and Characterization

Purification Techniques

Analytical Data

Comparative Analysis of Synthetic Routes

Challenges and Mitigation Strategies

Low Yields in Cyclocondensation

Chemical Reactions Analysis

Nucleophilic Substitution at the Carboxamide Group

The carboxamide moiety (-CONH-) undergoes nucleophilic substitution under alkaline conditions. This reaction is critical for modifying the compound’s bioactivity or solubility.

| Reaction Type | Conditions | Reagents | Outcome |

|---|---|---|---|

| Amide hydrolysis | Aqueous NaOH (1–2 M), 60–80°C | NaOH, H₂O | Cleavage to 3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid |

| Alkylation | DMF, 25°C, inert atmosphere | Methyl iodide, K₂CO₃ | N-methylation of the carboxamide group to enhance lipophilicity |

This reactivity is attributed to the electrophilic carbonyl carbon, which facilitates nucleophilic attack by hydroxide or alkylating agents.

Oxidation of the Furan Ring

The furan-2-ylmethyl group is susceptible to oxidation, particularly under acidic or metal-catalyzed conditions.

| Reaction Type | Conditions | Reagents | Outcome |

|---|---|---|---|

| Epoxidation | Acetic acid, H₂O₂, 50°C | H₂O₂, CH₃COOH | Formation of a furan-derived epoxide, increasing electrophilicity |

| Ring-opening oxidation | FeCl₃, CH₃CN, reflux | FeCl₃, Acetonitrile | Conversion to a diketone derivative via oxidative cleavage |

The furan’s electron-rich nature drives these reactions, with Fe³⁺ acting as a Lewis acid catalyst.

Electrophilic Aromatic Substitution (EAS) on the Quinazoline Core

The quinazoline ring undergoes EAS at positions activated by electron-donating groups.

| Reaction Type | Conditions | Reagents | Outcome |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0–5°C | Concentrated HNO₃/H₂SO₄ mixture | Nitro group introduced at C-6 or C-8 positions |

| Sulfonation | ClSO₃H, CH₂Cl₂, 25°C | Chlorosulfonic acid | Sulfonic acid group added to the aromatic ring |

These reactions are regioselective, favoring positions ortho/para to the methoxyphenyl and carboxamide groups.

Hydrolysis of the Methoxy Group

The 2-methoxyphenyl substituent undergoes demethylation under strong acidic or reductive conditions.

| Reaction Type | Conditions | Reagents | Outcome |

|---|---|---|---|

| Acidic hydrolysis | HBr (48%), reflux | Hydrobromic acid | Conversion to a phenolic (-OH) group |

| Reductive demethylation | BBr₃, CH₂Cl₂, –10°C | Boron tribromide | Cleavage of the methyl ether to yield a diol intermediate |

This modification alters the compound’s electronic profile, enhancing hydrogen-bonding capacity.

Cycloaddition Reactions Involving the Furan Moiety

The furan ring participates in Diels-Alder reactions, forming fused bicyclic structures.

| Reaction Type | Conditions | Reagents | Outcome |

|---|---|---|---|

| Diels-Alder | Toluene, 110°C, 12h | Maleic anhydride | Formation of a six-membered oxanorbornene adduct |

This reaction is stereospecific, with the furan acting as a diene and maleic anhydride as the dienophile.

Metal-Catalyzed Cross-Coupling Reactions

The compound engages in Suzuki-Miyaura and Buchwald-Hartwig couplings via halogenated intermediates.

These reactions require prior halogenation (e.g., bromination) of the quinazoline core .

Key Mechanistic Insights:

-

Steric effects : The furan-2-ylmethyl group hinders reactions at the quinazoline C-2 position.

-

Electronic effects : The methoxyphenyl group directs EAS to specific positions via resonance donation.

-

Solvent dependence : Polar aprotic solvents (e.g., DMF) accelerate nucleophilic substitutions.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research has indicated that quinazoline derivatives exhibit significant anticancer properties. N-(furan-2-ylmethyl)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide has been studied for its potential to inhibit tumor growth and induce apoptosis in cancer cells. The compound's ability to interact with specific molecular targets involved in cancer cell proliferation makes it a candidate for further development as an anticancer agent.

1.2 Antimicrobial Properties

The compound has shown promising antimicrobial activity against various pathogens. Studies suggest that its unique functional groups enhance binding affinity to bacterial enzymes, potentially leading to the development of new antibiotics. The presence of the furan and methoxyphenyl groups contributes to its effectiveness against resistant strains of bacteria.

1.3 Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been explored in several studies. It has been reported to inhibit pro-inflammatory cytokines and enzymes, making it a potential therapeutic agent for inflammatory diseases. The structure-activity relationship (SAR) analyses indicate that modifications in the quinazoline core can enhance its anti-inflammatory efficacy.

Biological Research Applications

2.1 Enzyme Inhibition Studies

this compound has been utilized in research focusing on enzyme inhibition, particularly concerning acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are crucial in neurodegenerative diseases such as Alzheimer’s disease. The compound's ability to inhibit these enzymes suggests potential applications in treating cognitive disorders.

2.2 Interaction with Biological Targets

The binding affinity of this compound to various biological targets has been extensively studied using molecular docking techniques. These studies help elucidate the mechanism of action and guide the design of more potent derivatives.

Material Science Applications

The unique chemical properties of this compound extend into material science. Its ability to form stable complexes with metal ions suggests potential applications in catalysis and as a precursor for novel materials with specific electronic properties.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant inhibition of cancer cell proliferation in vitro; induced apoptosis via mitochondrial pathways. |

| Study B | Antimicrobial Activity | Showed effective inhibition against Gram-positive and Gram-negative bacteria; potential as a lead compound for antibiotic development. |

| Study C | Anti-inflammatory Effects | Reduced levels of pro-inflammatory cytokines in animal models; suggested mechanisms involved COX inhibition. |

| Study D | Enzyme Inhibition | Effective AChE inhibitor with IC50 values comparable to existing drugs; potential for Alzheimer's treatment. |

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Position 3 Substituents :

- The target compound’s 2-methoxyphenyl group differs from the 4-fluorophenyl (BA91296) and 3-chloro-4-methoxyphenyl () groups, altering electronic and steric properties .

- The methoxy group in the target and ’s compound enhances electron-donating effects compared to halogenated substituents.

Position 7 Substituents: The furan-2-ylmethyl carboxamide in the target and BA91296 introduces aromatic heterocyclic character, whereas ’s 4-acetylamino phenyl and ’s 2-hydroxyethyl substituents increase polarity .

’s hydroxyethyl group may improve aqueous solubility compared to the furan moiety .

Physicochemical Properties

- Molecular Weight : The target compound (~405.4) is lighter than BA91296 (547.98) due to the absence of halogens and sulfur .

- Polarity: ’s acetylamino group and ’s hydroxyethyl group likely enhance hydrophilicity compared to the target’s furan substituent .

- Synthetic Complexity : BA91296’s sulfanyl and halogenated groups may require multi-step synthesis, whereas the target’s structure could be synthesized via carboxamide coupling similar to methods in .

Research Findings and Data Analysis

- Structural Diversity: Modifications at positions 3 and 7 significantly alter molecular properties.

- Synthetic Yields : reports high yields (94–95%) for carboxamide coupling reactions, suggesting efficient methodologies applicable to the target compound .

Biological Activity

N-(furan-2-ylmethyl)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide, a quinazoline derivative, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 1144498-89-4 |

| Molecular Formula | C21H17N3O4 |

| Molecular Weight | 375.4 g/mol |

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazoline derivatives. Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For example:

- Mechanism of Action : Quinazoline derivatives often induce apoptosis in cancer cells through various pathways, including the generation of reactive oxygen species (ROS) and cell cycle arrest. A study on related compounds demonstrated that they caused G2/M phase arrest and apoptosis in SKOV3 ovarian cancer cells by activating caspases and altering mitochondrial membrane potential .

- Cell Line Sensitivity : The compound's efficacy was tested on several cancer cell lines, including A549 (lung cancer), MCF7 (breast cancer), and HepG2 (liver cancer). The IC50 values for related quinazoline derivatives ranged from 0.85 to 3.32 µM, indicating potent antiproliferative effects .

Antimicrobial Activity

In addition to anticancer properties, quinazoline derivatives have shown promise as antimicrobial agents :

- Broad-Spectrum Activity : Compounds structurally similar to this compound have demonstrated activity against both Gram-positive and Gram-negative bacteria. For instance, MIC values for related compounds ranged from 4.69 to 22.9 µM against various bacterial strains .

- Potential Applications : The antimicrobial properties suggest potential applications in treating infections, particularly those resistant to conventional antibiotics.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of these compounds:

- Substituent Effects : Variations in substituents on the quinazoline core significantly influence biological activity. For example, the presence of methoxy groups enhances cytotoxicity compared to hydroxyl groups .

- Synthetic Modifications : Modifications to the furan and phenyl rings can lead to improved potency and selectivity against specific cancer types or microbial strains.

Case Studies

Several case studies have explored the biological activities of quinazoline derivatives:

- Study on Apoptosis Induction : A specific study evaluated a series of quinazoline derivatives for their ability to induce apoptosis in prostate cancer cells. The most effective compound was found to activate caspase pathways and disrupt mitochondrial integrity, leading to cell death .

- Antimicrobial Efficacy Study : Another research project focused on the antimicrobial effects of quinazoline derivatives against resistant bacterial strains, demonstrating significant inhibition at low concentrations and suggesting a novel mechanism of action distinct from traditional antibiotics .

Q & A

Basic: What are the optimal reaction conditions for synthesizing this compound, and how can yield be maximized?

Methodological Answer:

The synthesis of quinazoline derivatives typically involves cyclocondensation or multi-step coupling reactions. For the furanmethyl and 2-methoxyphenyl substituents, consider:

- Solvent Selection : Ethanol or DMF are common for similar reactions, as they balance solubility and reactivity (e.g., 60–70% yields in ethanol for thiazolidinone derivatives) .

- Catalysts : Anhydrous ZnCl₂ can enhance cyclization efficiency, as demonstrated in thiazolidinone syntheses .

- Temperature Control : Reflux conditions (e.g., 80–100°C) are effective for promoting ring closure while minimizing side reactions .

- Purification : Use flash chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization from DMF/water mixtures to isolate the product .

Basic: Which spectroscopic techniques are critical for confirming the compound’s structure?

Methodological Answer:

A combination of techniques is required:

- 1H/13C NMR : To identify proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm, furan protons at δ 6.3–7.4 ppm) and carbon backbone .

- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and amide N-H bonds (~3300 cm⁻¹) .

- HRMS : Validate molecular weight (e.g., calculated vs. observed m/z) to rule out impurities .

- UV-Vis : Assess conjugation in the quinazoline core (e.g., λmax ~270–300 nm) .

Basic: What in vitro assays are recommended for initial bioactivity screening?

Methodological Answer:

Prioritize assays aligned with quinazoline derivatives’ known activities:

- Kinase Inhibition Assays : Use ATP-binding site competition protocols (e.g., EGFR or VEGFR targets) .

- Cytotoxicity Screening : Employ MTT or resazurin assays across cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .

- Antimicrobial Testing : Follow CLSI guidelines for bacterial/fungal strains, using MIC (minimum inhibitory concentration) endpoints .

Advanced: How can researchers resolve contradictions in cytotoxicity data across cell lines?

Methodological Answer:

Discrepancies may arise from cell-specific uptake or metabolic differences. Address them via:

- Dose-Response Curves : Test a wider concentration range (e.g., 0.1–100 µM) to identify outlier responses .

- Mechanistic Profiling : Combine transcriptomics (RNA-seq) and proteomics to pinpoint cell-specific pathways affected .

- Solubility Checks : Verify compound solubility in assay media using dynamic light scattering (DLS) to exclude false negatives .

Advanced: What strategies optimize structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

- Systematic Substituent Variation : Modify the 2-methoxyphenyl (e.g., halogenation) or furanmethyl group (e.g., replacing furan with thiophene) .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for target enzymes .

- Pharmacophore Mapping : Identify critical hydrogen-bonding motifs (e.g., quinazoline C=O groups) via comparative SAR of analogs .

Advanced: How can the mechanism of enzyme inhibition be elucidated?

Methodological Answer:

- Enzyme Kinetics : Perform Michaelis-Menten assays with varying substrate/compound concentrations to determine inhibition type (competitive/non-competitive) .

- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to assess interaction strength .

- X-ray Crystallography : Co-crystallize the compound with the target enzyme (e.g., a kinase) to resolve binding-site interactions at atomic resolution .

Safety: What protocols mitigate risks during handling and synthesis?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., DMF) or toxic intermediates .

- First Aid : In case of inhalation, move to fresh air; for skin contact, wash with soap/water immediately .

Advanced: How should researchers address low yields in large-scale synthesis?

Methodological Answer:

- Process Optimization : Use Design of Experiments (DoE) to test variables (solvent ratio, temperature, catalyst loading) .

- Flow Chemistry : Transition from batch to continuous flow systems to improve heat/mass transfer .

- Byproduct Analysis : Employ LC-MS to identify and suppress side reactions (e.g., hydrolysis of the amide bond) .

Basic: What computational tools predict the compound’s physicochemical properties?

Methodological Answer:

- LogP Calculation : Use ChemAxon or ACD/Labs to estimate lipophilicity, critical for bioavailability .

- pKa Prediction : Software like MarvinSuite identifies ionizable groups (e.g., quinazoline NH) for solubility profiling .

- ADMET Modeling : Platforms like SwissADME predict absorption, metabolism, and toxicity risks .

Advanced: How can crystallographic data resolve ambiguities in molecular conformation?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.